Talaumidin

Description

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

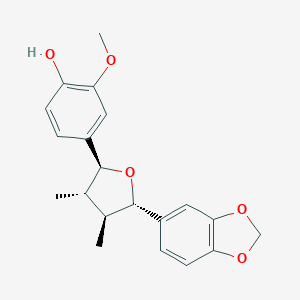

4-((2S,3S,4S,5S)-5-(benzo[d][1,3]dioxol-5-yl)-3,4-dimethyltetrahydrofuran-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20-/m0/s1 |

InChI Key |

JPDORDSJPIKURD-HIGYNYDNSA-N |

SMILES |

COC1=C(O)C=CC([C@H]2O[C@H](C3=CC4=C(OCO4)C=C3)[C@@H](C)[C@@H]2C)=C1 |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Talaumidin |

Origin of Product |

United States |

Scientific Research Applications

Neurotrophic and Neuroprotective Effects

Neurite Outgrowth Promotion

Talaumidin has been shown to promote neurite outgrowth in various neuronal cell models. In studies involving primary cultured rat cortical neurons and PC12 cells (a rat pheochromocytoma cell line), talaumidin demonstrated significant dose-dependent effects on neurite elongation. Specifically, at concentrations ranging from 1 to 30 μM, it enhanced both dendrite-like and axon-like processes, indicating its potential as a neurotrophic agent .

Mechanism of Action

The underlying mechanism for talaumidin's neurotrophic activity appears to involve the PI3K/Akt signaling pathway. This pathway is crucial for neuronal survival and growth, suggesting that talaumidin may enhance neuronal resilience against various stressors, including serum deprivation-induced cell death .

Neuroprotection in Disease Models

Research has indicated that talaumidin not only promotes neurite outgrowth but also protects neurons from apoptosis in models simulating neurodegenerative conditions. Its protective effects against serum deprivation-related cell death highlight its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Chemical Reactions Analysis

Evans Asymmetric Aldol Reaction Approach (Esumi et al., 2006)

The first enantioselective synthesis of (–)-talaumidin employed an Evans anti-selective aldol reaction to establish the C2 and C3 stereocenters .

Chiral Cyanohydrin Strategy (Hanessian et al., 2007)

Hanessian’s synthesis of (+)-talaumidin utilized a catalytic asymmetric cyanohydrin formation as the starting point :

Reductive Deoxygenation/Epimerization (Kim et al., 2007)

Kim’s approach featured Lewis acid-mediated deoxygenation and epimerization to access multiple tetrahydrofuran lignans :

Racemic Analogs and Neurotrophic Activity

Racemic analog rac-*1e (56a ) was synthesized via a scalable methodology, showing equivalent neurite-promoting activity to enantiopure (–)-1e in PC12 cells . Structural modifications revealed:

- **Methylenedioxy analog 56b : Enhanced activity (1.5× potency of 1 ) .

- All-cis substituents : Critical for neurotrophic effects, while absolute configuration was nonessential .

Structural Modifications

Fourteen analogs were prepared through:

- Methoxy group substitutions on aromatic rings.

- Methylenedioxy introductions (e.g., 56b ) .

- In vivo efficacy : 56a and 56b induced optic nerve regeneration in mice .

Diastereoselective Hydroboration

In Esumi’s synthesis, hydroboration of 12 followed Cram’s rule , yielding a 4R-configured product. Subsequent base-mediated epimerization inverted C4 to 4S .

Configuration Inversion

Matcha et al. (2008) attempted a chiral pool approach using D-mannitol but reported conflicting absolute configurations, later corrected by X-ray analysis .

Mechanistic Insights

- Friedel–Crafts Arylation : BF₃·OEt₂ catalysis enabled regioselective coupling of aryl groups to the tetrahydrofuran core .

- Cycloetherification : Hanessian’s quinone methide intermediate facilitated stereospecific ring closure .

Challenges and Innovations

Comparison with Similar Compounds

Structural Analogues: 2,5-Diaryl-THF Neolignans

Talaumidin (1) has been compared to structurally related neolignans (compounds 2–7 ) isolated from natural sources. Key findings include:

Key Insights :

- Stereochemistry critically influences activity. The all-cis isomer 6 outperforms Talaumidin, suggesting optimal spatial arrangement enhances neurotrophic effects .

- Trans-cis-trans isomers (5, 7 ) retain activity, while modifications to aryl groups (2, 4 ) diminish efficacy .

Structure-Activity Relationship (SAR) :

- Essential moieties: Two benzene rings are critical for activity, as 57 (monophenyl) is inactive .

- Enhancing groups : Methyl groups on the THF ring amplify activity, likely through hydrophobic interactions .

- Stereochemical flexibility : Racemic 56a retains efficacy, indicating absolute configuration is less critical than relative stereochemistry .

Preparation Methods

Key Reactions and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Evans Aldol | MgCl₂, CH₂Cl₂, –78°C | 98 | (2S,3S) configured |

| 4 | Hydroboration | 9-BBN, THF, 0°C | 85 | C4R (inverted later) |

| 8 | Friedel–Crafts Arylation | TMSOTf, CH₂Cl₂, –40°C | 92 | (5S) configured |

Hanessian’s Catalytic Asymmetric Approach (2007)

Hanessian and Reddy developed a catalytic asymmetric route to (+)-talaumidin, leveraging Belokon’s cyanohydrin methodology to establish chirality. Starting from ketone 17 , a titanium-catalyzed Strecker reaction generated cyanohydrin 18 in 89% enantiomeric excess (ee). Wittig olefination and 1,4-addition of dimethyllithium cuprate to enoate 19 proceeded with 12:1 diastereoselectivity, while α-alkylation of ester 20 using MeI achieved 95% de. The pivotal cycloetherification of diol 21 via a quinone methide intermediate constructed the tetrahydrofuran core in 90% yield. Deprotection completed the synthesis in 16 steps (12.7% yield), though the product exhibited opposite optical rotation to natural (–)-talaumidin.

Kim’s Efficient Reductive Epimerization Strategy (2007)

Kim et al. achieved the shortest synthesis to date (31% yield over 10 steps) by combining Evans aldol chemistry with reductive epimerization. Anti-selective dimethylation of aldol adduct 22 installed two methyl groups with 94% de, while BF₃·OEt₂-promoted Friedel–Crafts arylation of hemiacetal 23 afforded the tetrahydrofuran skeleton. A novel samarium iodide-mediated deoxygenation/epimerization sequence corrected the C4 configuration, demonstrating the method’s adaptability for synthesizing five related lignans.

Matcha’s Chiral Pool Synthesis from D-Mannitol (2008)

Matcha and Ghosh utilized D-mannitol-derived aldehyde 25 to access (–)-talaumidin in 15 steps. Aldol reaction of enolate 26 with benzaldehyde provided adduct 27 in 84% yield (dr 13:1.3:1), though subsequent X-ray analysis revealed configuration mismatches compared to earlier syntheses. Friedel–Crafts arylation of acetal 30 and hydrogenolysis completed the route (5.0% yield), underscoring challenges in stereochemical fidelity when using chiral pool substrates.

Rye’s Racemic Synthesis via Acyl-Claisen Rearrangement (2009)

Rye and Barker demonstrated an economical racemic synthesis starting from inexpensive diketone 31 . Acyl-Claisen rearrangement of ester 32 constructed two contiguous stereocenters, while intramolecular cyclization of diol 34 formed the tetrahydrofuran ring. Despite producing (±)-talaumidin, the 10-step sequence (13.8% yield) highlighted the potential for industrial-scale production.

Xue’s Hybrid Strategy Combining Multiple Methods (2009)

Xue et al. merged Fukuyama’s aldol methodology with Kim’s epimerization tactics, achieving (–)-talaumidin in 17.8% yield. Key improvements included optimizing Friedel–Crafts conditions (TfOH instead of TMSOTf) and streamlining protecting group strategies.

Comparative Analysis of Synthetic Routes

| Parameter | Esumi (2006) | Hanessian (2007) | Kim (2007) | Matcha (2008) | Rye (2009) | Xue (2009) |

|---|---|---|---|---|---|---|

| Total Steps | 16 | 16 | 10 | 15 | 10 | 14 |

| Overall Yield (%) | 10.7 | 12.7 | 31.0 | 5.0 | 13.8 | 17.8 |

| Key Reaction | Evans Aldol | Quinone Methide | Epimerization | Chiral Pool | Acyl-Claisen | Hybrid |

| Stereoselectivity | >99% de | 89% ee | 94% de | 84% dr | Racemic | >99% de |

Esumi’s route remains the gold standard for enantiopure material, while Kim’s method offers superior efficiency. Rye’s racemic approach provides cost advantages for non-chiral applications.

Q & A

Q. What are the primary neurotrophic activities of Talaumidin, and what experimental models are used to assess them?

Talaumidin exhibits neurite outgrowth promotion and neuroprotection, primarily evaluated using in vitro assays (e.g., PC12 cells) and ex vivo models (e.g., primary rat cortical neurons). For example, its stereoisomers show divergent activity: the all-cis configuration demonstrates stronger activity in PC12 cells, while the all-trans configuration is more effective in primary neurons . Standard protocols involve quantifying neurite length and branching via immunofluorescence, alongside viability assays under oxidative stress conditions .

Q. How is Talaumidin’s mechanism of action investigated at the molecular level?

The PI3K/Akt pathway is a key focus, with studies employing pharmacological inhibitors (e.g., LY294002 for PI3K) and siRNA knockdowns to validate pathway dependency. Western blotting and phospho-specific antibodies are used to measure Akt activation. Talaumidin derivatives, such as bis(methylenedioxybenzene) compound 2b, show enhanced activity through structural optimization of aromatic substituents, suggesting ligand-receptor interactions critical for signaling .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neurotrophic efficacy of Talaumidin derivatives with modified aromatic substituents?

- Synthetic Strategy : Use short-step routes to synthesize derivatives (e.g., 2a, 2b) by modifying oxy-functional groups on aromatic rings. For example, introducing methylenedioxy or hydroxyl groups alters electron density and steric effects, impacting binding affinity .

- Biological Testing : Prioritize in vitro neurite outgrowth assays (PC12 cells) for initial screening, followed by in vivo optic nerve regeneration models in mice to assess functional recovery. Dose-response curves and toxicity profiling (e.g., mitochondrial stress assays) are critical for therapeutic potential evaluation .

Q. What strategies are recommended to resolve contradictions in Talaumidin’s activity across different neuronal models?

Discrepancies (e.g., all-cis vs. all-trans efficacy in PC12 vs. primary neurons) may arise from cell-type-specific receptor expression or metabolic differences. To address this:

Q. How does stereochemistry influence Talaumidin’s neurotrophic activity, and how can enantioselective synthesis be optimized?

The (–)-(1S,2R,3S,4R)-stereoisomer of Talaumidin exhibits superior activity compared to the natural product. Enantioselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Racemic mixtures (e.g., 2a) retain partial activity, suggesting non-enantioselective binding modes. Researchers should prioritize asymmetric hydrogenation or biocatalytic methods to scale enantiopure batches .

Q. What methodological considerations are critical for ensuring reproducibility in Talaumidin synthesis and characterization?

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report reaction yields, purification methods (e.g., column chromatography gradients), and spectroscopic data (NMR, HRMS) for all novel compounds.

- Purity Standards : Use HPLC (>95% purity) and elemental analysis for new derivatives. For known compounds, cite validated synthetic protocols .

- Data Sharing : Deposit raw spectral data and synthetic procedures in supplementary materials to enable replication .

Data Analysis & Validation

Q. How should researchers analyze structure-activity relationships (SAR) for Talaumidin analogues?

- Key Parameters : Correlate substituent electronic effects (Hammett constants) and steric bulk (Taft parameters) with neurotrophic activity.

- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in silico, followed by MD simulations to assess stability.

- Statistical Validation : Apply multivariate regression to identify significant SAR trends, with p-values adjusted for multiple comparisons .

Q. What in vivo models are most suitable for validating Talaumidin’s therapeutic potential?

Mouse optic nerve crush models are widely used to assess axonal regeneration. Metrics include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.